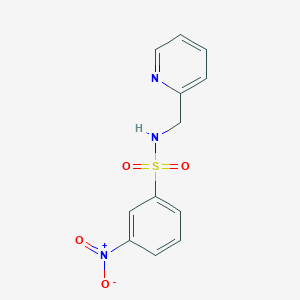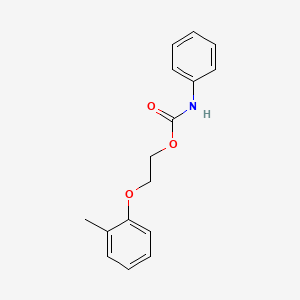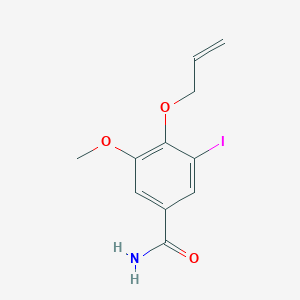
3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide
Vue d'ensemble
Description
3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction of 2-aminopyridine with nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The pyridin-2-ylmethyl group can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 3-Amino-N-pyridin-2-ylmethyl-benzenesulfonamide.
Substitution: Various N-substituted sulfonamides.
Oxidation: N-oxide derivatives of the pyridin-2-ylmethyl group.
Applications De Recherche Scientifique
3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of enzymes involved in folate synthesis, which is crucial for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .
Propriétés
IUPAC Name |
3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-5-3-6-12(8-11)20(18,19)14-9-10-4-1-2-7-13-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLKPNUCIACMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319733 | |
| Record name | 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309726-30-5 | |
| Record name | 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one](/img/structure/B5186871.png)
![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
![Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate](/img/structure/B5186878.png)
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![2-[4-chloro-2-(4-methylpiperazin-1-yl)sulfonylphenoxy]-N-cyclopentylacetamide](/img/structure/B5186907.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)


![[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B5186965.png)
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
